N-phenethyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
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Overview
Description
N-phenethyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S3 and its molecular weight is 393.49. The purity is usually 95%.
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Scientific Research Applications
Applications in Ocular Health
Research on carbonic anhydrase inhibitors like "6-hydroxybenzo[b]thiophene-2-sulfonamide" has explored their potential in lowering intraocular pressure in normotensive subjects, although with varied outcomes. This underscores the ongoing investigation into sulfonamide derivatives for ocular health applications, particularly in addressing conditions like glaucoma (Werner Eb, Gerber Ds, & Yoder Yj, 1987).
Bacterial Infections and Antibacterial Properties
Sulfonamides have been studied for their efficacy in treating bacterial infections. For example, "gantrisin," a sulfonamide, has been used in clinical settings to treat a variety of infections, demonstrating the critical role of these compounds in developing antibacterial strategies (P. S. Rhoads, F. Svec, & J. H. Rohr, 1950).
Metabolic Pathways and Biotransformation
The study of "S-carboxymethyl-L-cysteine" and its metabolism into compounds like thiodiglycolic acid highlights the importance of understanding the biotransformation pathways of sulfur-containing drugs. This knowledge is pivotal for drug design and assessing the safety profiles of new therapeutic agents (U. Hofmann, M. Eichelbaum, S. Seefried, & C. Meese, 1991).
Immune Response and Drug Allergy
Investigations into sulfonamide drug allergies, such as the identification of sulfamethoxazole-substituted human serum proteins, contribute to our understanding of drug-induced allergic reactions and the immune system's response to medication. This research informs safer drug development and personalized medicine approaches (C. Meekins, T. Sullivan, & R. Gruchalla, 1994).
Mechanism of Action
Target of Action
The compound “N-phenethyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide” is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazoles are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. As mentioned, thiazole derivatives can have diverse biological activities . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(17-9-8-12-5-2-1-3-6-12)13-11-24-16(18-13)19-25(21,22)14-7-4-10-23-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMIQKQNVWPYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.